N-[4-(4-bromophenoxy)phenyl]-3-nitrobenzamide
Description
N-[4-(4-bromophenoxy)phenyl]-3-nitrobenzamide is an organic compound with the molecular formula C19H13BrN2O4. It is characterized by the presence of a bromophenoxy group and a nitrobenzamide moiety, making it a compound of interest in various fields of scientific research .
Properties
IUPAC Name |
N-[4-(4-bromophenoxy)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O4/c20-14-4-8-17(9-5-14)26-18-10-6-15(7-11-18)21-19(23)13-2-1-3-16(12-13)22(24)25/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTSJUMUDSFSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenoxy)phenyl]-3-nitrobenzamide typically involves the reaction of 4-bromophenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate 4-(4-bromophenoxy)benzoyl chloride, which is then reacted with aniline to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
large-scale synthesis would likely involve similar reaction steps with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenoxy)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The phenyl rings can undergo oxidation under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Corresponding amine derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
N-[4-(4-bromophenoxy)phenyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural features.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenoxy)phenyl]-3-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to its observed biological effects. The nitro group may play a role in redox reactions, while the bromophenoxy moiety could be involved in binding interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide
- N-[4-(4-bromophenoxy)phenyl]-4-nitrobenzamide
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
N-[4-(4-bromophenoxy)phenyl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
